H-Gly-DL-Pen(1)-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys(1)-DL-Ala-OH
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Overview
Description
G-PEN-G-R-G-D-S-P-C-A, also known as Gly-Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys-Ala, is a synthetic peptide with the molecular formula C35H59N13O14S2 and a molecular weight of 950.1 Da . This peptide is part of the fibronectin and extracellular matrix-related peptides, playing a crucial role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
G-PEN-G-R-G-D-S-P-C-A is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The synthesis process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group is removed from the amino acid.
Elongation: Subsequent amino acids are added one by one.
Cleavage: The completed peptide is cleaved from the resin.
Industrial Production Methods
Industrial production of G-PEN-G-R-G-D-S-P-C-A involves large-scale SPPS, which is automated to ensure high yield and purity. The peptide is then purified using high-performance liquid chromatography (HPLC) and lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
G-PEN-G-R-G-D-S-P-C-A undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to yield free thiol groups.
Substitution: Replacement of specific amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Air oxidation, DMSO oxidation, and hydrogen peroxide oxidation are commonly used.
Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Amino acid analogs and specific enzymes are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered disulfide bonds, free thiol groups, and substituted amino acids .
Scientific Research Applications
G-PEN-G-R-G-D-S-P-C-A has a wide range of applications in scientific research, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell adhesion, migration, and signaling pathways.
Medicine: Explored for its potential in wound healing, tissue engineering, and drug delivery systems.
Industry: Utilized in the development of biomaterials and biosensors.
Mechanism of Action
G-PEN-G-R-G-D-S-P-C-A exerts its effects by interacting with integrin receptors on the cell surface. The peptide binds to the αvβ3 integrin, leading to the activation of intracellular signaling pathways that regulate cell adhesion, migration, and proliferation . The disulfide bond between Pen² and Cys⁹ is crucial for maintaining the peptide’s structural integrity and biological activity .
Comparison with Similar Compounds
Properties
Molecular Formula |
C35H57N13O14S2 |
---|---|
Molecular Weight |
948.0 g/mol |
IUPAC Name |
2-[[18-[(2-aminoacetyl)amino]-6-(carboxymethyl)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-19,19-dimethyl-2,5,8,11,14,17,25-heptaoxo-20,21-dithia-1,4,7,10,13,16,24-heptazabicyclo[24.3.0]nonacosane-23-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C35H57N13O14S2/c1-16(33(61)62)42-29(57)20-15-63-64-35(2,3)26(47-22(50)11-36)31(59)41-13-23(51)43-17(6-4-8-39-34(37)38)27(55)40-12-24(52)44-18(10-25(53)54)28(56)45-19(14-49)32(60)48-9-5-7-21(48)30(58)46-20/h16-21,26,49H,4-15,36H2,1-3H3,(H,40,55)(H,41,59)(H,42,57)(H,43,51)(H,44,52)(H,45,56)(H,46,58)(H,47,50)(H,53,54)(H,61,62)(H4,37,38,39) |
InChI Key |
ZIUBAOYWPQLZAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CSSC(C(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N)NC(=O)CN)(C)C |
Origin of Product |
United States |
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